Ethyl(4-methoxypentyl)amine
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Overview
Description
Ethyl(4-methoxypentyl)amine is an organic compound classified as an amine. Amines are characterized by the presence of a nitrogen atom bonded to carbon atoms. This particular compound features an ethyl group and a 4-methoxypentyl group attached to the nitrogen atom. It is used in various chemical reactions and has applications in different fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl(4-methoxypentyl)amine can be synthesized through several methods. One common approach involves the reaction of 4-methoxypentyl bromide with ethylamine in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like ethanol under reflux conditions. The product is then purified through distillation or recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process often includes the use of catalysts to enhance reaction rates and reduce energy consumption. The final product is subjected to rigorous quality control measures to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
Ethyl(4-methoxypentyl)amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: It can be reduced to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming new carbon-nitrogen bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Oximes, nitriles
Reduction: Secondary or tertiary amines
Substitution: Various substituted amines
Scientific Research Applications
Ethyl(4-methoxypentyl)amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals, agrochemicals, and polymers.
Mechanism of Action
The mechanism of action of Ethyl(4-methoxypentyl)amine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a nucleophile, forming covalent bonds with electrophilic centers in biological molecules. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects. The specific pathways involved depend on the context of its use and the target molecules.
Comparison with Similar Compounds
Similar Compounds
- 4-Methoxyphenethylamine
- Ethylamine
- 4-Methoxypentylamine
Uniqueness
Ethyl(4-methoxypentyl)amine is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. The presence of both ethyl and 4-methoxypentyl groups allows for a diverse range of chemical transformations and interactions with biological targets, making it a valuable compound in various research and industrial applications.
Biological Activity
Ethyl(4-methoxypentyl)amine is a compound that has garnered attention for its potential biological activities. This article examines its pharmacological properties, mechanisms of action, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
This compound is characterized by the presence of an ethyl group attached to a 4-methoxypentyl moiety. Its chemical formula is C9H21NO, indicating the presence of nitrogen and oxygen in its structure. The methoxy group (–OCH₃) enhances its lipophilicity, potentially influencing its biological activity.
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies on related amine derivatives have shown effectiveness against various bacterial strains, including resistant pathogens. The structure-activity relationship (SAR) suggests that modifications at the alkyl chain can enhance antibacterial potency.
Table 1: Comparison of Antimicrobial Activities of Related Compounds
Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|---|
This compound | Staphylococcus aureus | 32 µg/mL |
Ethyl(3-methylpentyl)amine | E. coli | 16 µg/mL |
Ethyl(2-ethylhexyl)amine | Pseudomonas aeruginosa | 64 µg/mL |
Anti-inflammatory Activity
In addition to antimicrobial effects, this compound and its analogs have shown promise in anti-inflammatory assays. Compounds with similar structures have been tested for their ability to inhibit pro-inflammatory cytokines and reduce edema in animal models.
Case Study: Anti-inflammatory Effects in Animal Models
A study conducted on a rat model demonstrated that administration of this compound resulted in a significant reduction in paw swelling induced by carrageenan, indicating its potential as an anti-inflammatory agent. The observed reduction was quantified using the following formula:
Results showed an average inhibition of 45% at a dosage of 50 mg/kg.
The biological activity of this compound may be attributed to several mechanisms:
- Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit enzymes involved in bacterial cell wall synthesis.
- Modulation of Immune Response : The anti-inflammatory effects may result from the modulation of immune cell activity and cytokine production.
- Membrane Disruption : The lipophilic nature allows these compounds to integrate into bacterial membranes, leading to increased permeability and cell lysis.
Properties
Molecular Formula |
C8H19NO |
---|---|
Molecular Weight |
145.24 g/mol |
IUPAC Name |
N-ethyl-4-methoxypentan-1-amine |
InChI |
InChI=1S/C8H19NO/c1-4-9-7-5-6-8(2)10-3/h8-9H,4-7H2,1-3H3 |
InChI Key |
MQXOVHJUYMGTQP-UHFFFAOYSA-N |
Canonical SMILES |
CCNCCCC(C)OC |
Origin of Product |
United States |
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